

Technical Guide: 4-Bromo-2-iodo-6-nitroaniline (CAS: 180624-08-2)

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Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-Bromo-2-iodo-6-nitroaniline** is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds and its likely application as a synthetic building block. All data presented herein, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Introduction

4-Bromo-2-iodo-6-nitroaniline is a halogenated nitroaniline derivative with the chemical formula $C_6H_4BrIN_2O_2$. Its structure, featuring bromo, iodo, and nitro functional groups on an aniline scaffold, makes it a potentially valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications, making it an attractive building block for the synthesis of complex molecules. Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block," strongly suggesting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).^[1]

Physicochemical Properties

The predicted physicochemical properties of **4-Bromo-2-iodo-6-nitroaniline** are summarized in the table below. These values are estimated based on the properties of structurally related compounds and computational models.

Property	Predicted Value	Source/Analogy
Molecular Formula	C ₆ H ₄ BrIN ₂ O ₂	[1][2][3][4][5]
Molecular Weight	342.92 g/mol	[1][2][4][5]
Appearance	Solid	[2]
Storage Temperature	2-8°C	[2]
Topological Polar Surface Area	71.8 Å ²	[6]
Complexity	187	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	1	[6]

Proposed Synthesis

A plausible synthetic route for **4-Bromo-2-iodo-6-nitroaniline**, based on established methodologies for the synthesis of substituted anilines, is proposed below. The synthesis would likely proceed via a multi-step pathway involving nitration, bromination, and iodination of an aniline precursor. The following is a hypothetical, yet chemically reasonable, experimental protocol.

Proposed Synthetic Pathway



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Caption: Proposed multi-step synthesis of **4-Bromo-2-iodo-6-nitroaniline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of Aniline

- In a round-bottom flask, dissolve aniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the mixture under reflux for a specified time to form acetanilide.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water to precipitate the product.
- Filter, wash with water, and dry the crude acetanilide.

Step 2: Bromination of Acetanilide

- Dissolve the acetanilide in glacial acetic acid.
- Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water to precipitate 4-bromoacetanilide.
- Filter, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

Step 3: Nitration of 4-Bromoacetanilide

- To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-bromoacetanilide in portions, maintaining a low temperature.
- Stir the mixture at a controlled temperature until the nitration is complete (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice to precipitate 4-bromo-2-nitroacetanilide.
- Filter, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

- Heat the 4-bromo-2-nitroacetanilide with a solution of sulfuric acid in ethanol under reflux.
- Monitor the hydrolysis by TLC.
- After completion, cool the reaction mixture and pour it into cold water.
- Neutralize with a base (e.g., sodium carbonate) to precipitate 4-bromo-2-nitroaniline.
- Filter, wash with water, and dry the product.

Step 5: Iodination of 4-Bromo-2-nitroaniline

- Dissolve 4-bromo-2-nitroaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Add an iodinating agent such as N-iodosuccinimide (NIS) portion-wise.
- Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **4-Bromo-2-iodo-6-nitroaniline** by column chromatography.

Potential Applications in Drug Discovery

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Role in PROTAC Development

The classification of **4-Bromo-2-iodo-6-nitroaniline** as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. PROTACs are heterobifunctional

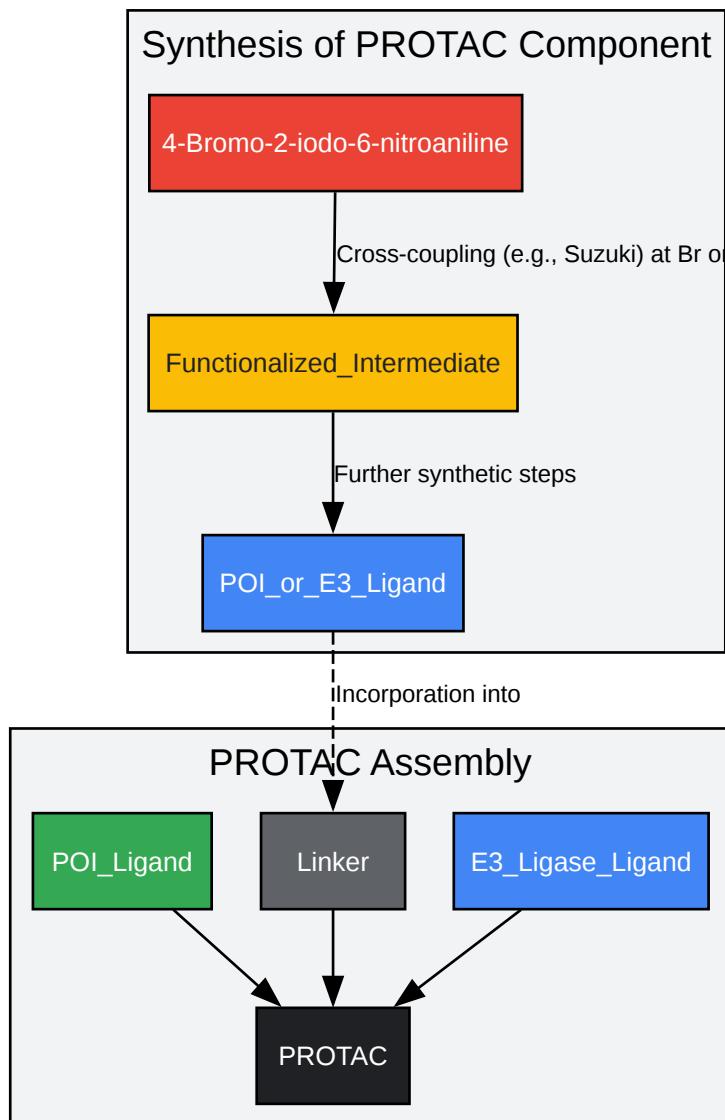
molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

A typical PROTAC consists of three components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the two ligands.

4-Bromo-2-iodo-6-nitroaniline can be envisioned as a versatile scaffold for constructing either the POI-binding ligand or the E3 ligase-binding ligand, or as a core component of the linker. The bromo and iodo groups offer orthogonal reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of other molecular fragments. The nitro group can be reduced to an amine, providing another point for functionalization.

Potential Role of 4-Bromo-2-iodo-6-nitroaniline in PROTAC Synthesis



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Caption: Conceptual workflow illustrating the use of **4-Bromo-2-iodo-6-nitroaniline** in PROTAC synthesis.

Safety and Handling

Based on the Safety Data Sheets (SDS) for **4-Bromo-2-iodo-6-nitroaniline** and related compounds, the following safety precautions should be observed:

- Hazard Statements: Harmful if swallowed.^{[4][6]} May cause skin and eye irritation.

- Precautionary Statements:
 - Wear protective gloves, protective clothing, and eye/face protection.[[7](#)]
 - Use only in a well-ventilated area.[[7](#)]
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

4-Bromo-2-iodo-6-nitroaniline is a polysubstituted aniline with significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and the development of novel therapeutic modalities like PROTACs. While direct experimental data is scarce, this guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential role in medicinal chemistry. Researchers and scientists are encouraged to use this information as a starting point for their own experimental investigations into this promising compound.

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